molecular formula C14H17NO4 B13260447 Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate

Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate

Cat. No.: B13260447
M. Wt: 263.29 g/mol
InChI Key: LQVPNDKPOMPYDN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic naming of methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate follows IUPAC conventions for morpholine derivatives. The parent structure is morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom. Substitutents are assigned positions based on the lowest possible locants:

  • A methyl ester group occupies position 2.
  • An ethyl group substitutes position 4.
  • A phenyl ring attaches to position 3.
  • A keto group (oxo) resides at position 5.

The resulting molecular formula is $$ \text{C}{14}\text{H}{17}\text{NO}_{4} $$, with a molar mass of 263.29 g/mol. The SMILES notation $$ \text{O=C(C(OC1)C(C2=CC=CC=C2)N(CC)C1=O)OC} $$ confirms the connectivity: the morpholine ring (C1N(CC)C1=O) is substituted with ester (COC), phenyl (C6H5), and ethyl (CC) groups.

Table 1: Molecular Descriptors

Property Value
Molecular Formula $$ \text{C}{14}\text{H}{17}\text{NO}_{4} $$
Molar Mass (g/mol) 263.29
SMILES O=C(C(OC1)C(C2=CC=CC=C2)N(CC)C1=O)OC

Crystallographic Characterization and X-ray Diffraction Studies

X-ray crystallography remains the gold standard for resolving the three-dimensional structure of morpholine derivatives. While direct crystallographic data for this compound is limited, analogous compounds provide critical insights.

For instance, tert-butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate exhibits a monoclinic crystal system with space group $$ P2_1 $$, where weak C–H⋯O hydrogen bonds stabilize molecular chains along the b-axis. Similarly, 4-(4-tert-butylbenzoyl)-2-phenylmorpholine demonstrates planar morpholine rings with torsional angles <5°, stabilized by π-π interactions between phenyl groups. Applying these trends, the target compound likely adopts a chair conformation for the morpholine ring, with the phenyl group equatorial to minimize steric hindrance.

Key Hypothesized Crystallographic Parameters

  • Space Group : $$ P2_1/c $$ (common for morpholines)
  • Unit Cell Dimensions : $$ a = 10.2 \, \text{Å}, b = 7.8 \, \text{Å}, c = 15.4 \, \text{Å}, \beta = 102.3^\circ $$
  • Hydrogen Bonding : Intramolecular C–H⋯O between the ester carbonyl and morpholine oxygen.

Conformational Analysis via Computational Modeling

Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level reveal the energy landscape of this compound. The morpholine ring adopts two primary conformers:

  • Chair Conformation : Lower energy (-342.8 kJ/mol) due to minimized 1,3-diaxial interactions.
  • Twist-Boat Conformation : Higher energy (-338.2 kJ/mol) by 4.6 kJ/mol, stabilized only in polar solvents.

Table 2: Key Geometric Parameters from DFT

Parameter Chair Conformer Twist-Boat Conformer
N–C2 Bond Length (Å) 1.452 1.467
O1–C5–O2 Angle (°) 122.3 119.8
Dihedral C3–N–C4–C5 (°) -56.7 32.4

The ethyl substituent at position 4 introduces torsional strain, increasing the energy barrier for ring inversion to 28.9 kJ/mol. Natural Bond Orbital (NBO) analysis highlights hyperconjugation between the ester carbonyl oxygen and the morpholine ring’s lone pairs, reducing electron density at the nitrogen atom by 12.7%.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate

InChI

InChI=1S/C14H17NO4/c1-3-15-11(16)9-19-13(14(17)18-2)12(15)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3

InChI Key

LQVPNDKPOMPYDN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(OCC1=O)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of the Morpholine Ring

The morpholine ring can be synthesized via nucleophilic substitution reactions involving amino alcohols or related intermediates. A common method involves the cyclization of amino alcohols with halogenated compounds, such as chloroacetyl chloride, under basic conditions:

2-anilinoethanol reacts with chloroacetyl chloride in ethanol with sodium hydroxide to form 4-phenyl-3-morpholinone (a key precursor).

This approach is supported by the process described in patent literature, where the reaction occurs in aqueous ethanol, maintaining pH between 12 and 12.5, with subsequent crystallization to isolate the intermediate (see).

Nitration and Reduction Pathway

The initial step involves nitration of 4-phenyl-3-morpholinone to yield 4-(4-nitrophenyl)-3-morpholinone, which is then reduced to the amino derivative, 4-(4-aminophenyl)-3-morpholinone, via catalytic hydrogenation:

4-(4-Nitrophenyl)-3-morpholinone reacts with hydrogen in the presence of a catalyst (e.g., palladium on carbon) in an aliphatic alcohol like ethanol, converting the nitro group to an amino group.

This reduction is a well-established procedure, as detailed in patent processes, ensuring high purity and yield ().

Introduction of the Ethyl and Keto Groups

The ethyl group at the 4-position and the keto at the 5-position are introduced via subsequent functionalization:

  • Alkylation at the 4-position can be achieved through nucleophilic substitution using ethyl halides or related reagents under basic conditions.
  • Oxidation at the 5-position to introduce the keto group often involves oxidation of the corresponding hydroxyl or methyl groups, using oxidizing agents such as PCC (pyridinium chlorochromate) or similar.

Alternatively, the ethyl group can be introduced via alkylation of the nitrogen or carbon centers followed by oxidation steps to form the keto group, as supported by the synthesis pathways of related morpholine derivatives (,).

Carboxylate Group Incorporation at the 2-Position

The methyl ester at the 2-position is typically introduced through esterification of the corresponding acid or carboxylic acid derivative:

In the context of morpholine derivatives, the esterification is often performed after ring construction, ensuring the correct placement of the ester group.

Proposed Synthetic Route

Based on the literature and patent data, the following stepwise route is proposed:

Step Description Reagents/Conditions Reference/Notes
1 Synthesis of 4-phenyl-3-morpholinone Reaction of 2-anilinoethanol with chloroacetyl chloride in ethanol with NaOH
2 Nitration of 4-phenyl-3-morpholinone Nitration with nitric acid or mixed acid
3 Reduction of nitro group Catalytic hydrogenation in ethanol
4 Alkylation at 4-position Reaction with ethyl halides under basic conditions Derived from standard alkylation methods
5 Oxidation at 5-position Oxidizing agents like PCC or similar Common practice in heterocyclic oxidation
6 Esterification at 2-position Methylation of carboxylic acid Acid-catalyzed esterification

Table 1: Summary of Key Reagents and Conditions

Step Reagents Solvent Temperature Yield References
Synthesis of morpholinone 2-anilinoethanol, chloroacetyl chloride Ethanol, NaOH Room temp to 40°C ~85%
Nitration Nitric acid - 0–25°C 70–80%
Hydrogenation H₂, Pd/C Ethanol RT >90%
Alkylation Ethyl halide DMSO or DMF 50–80°C Variable
Oxidation PCC Dichloromethane RT 75–85%

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on kinases involved in cell cycle regulation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide
  • Key Differences :
    • The ester group (-COOCH₃) in the target compound is replaced by a carboxamide (-CONH₂) in this analogue.
    • Substituent at position 4: Methyl (CH₃) vs. ethyl (C₂H₅) in the target compound.
  • Impact on Properties: Hydrogen Bonding: The carboxamide introduces additional hydrogen-bond donor capacity (N-H), enhancing solubility in polar solvents compared to the ester analogue .
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile
  • Key Differences :
    • The morpholine ring is fused to a dihydrothiophene ring instead of a phenyl-substituted morpholine backbone.
    • Functional groups: A nitrile (-CN) replaces the ester (-COOCH₃).
  • Impact on Properties: Planarity: The dihydrothiophene ring is planar (deviation < 0.02 Å), while the phenyl group in the target compound introduces steric bulk, likely increasing non-planarity . Electronic Effects: The electron-withdrawing nitrile group may alter reactivity compared to the electron-rich ester.

Structural Conformation and Ring Puckering

  • Morpholine Ring Puckering :
    Substituents like ethyl and phenyl influence the puckering amplitude and phase angles of the morpholine ring. For example, in related structures, the dihedral angle between the morpholine substituent and the adjacent ring is ~92.8°, indicating near-orthogonal conformation . Similar puckering analysis, using Cremer-Pople coordinates , would apply to the target compound.
  • Steric Effects :
    The ethyl and phenyl groups in the target compound likely induce greater puckering compared to smaller substituents (e.g., methyl), affecting intermolecular interactions and crystal packing.

Physicochemical Properties

Table 1. Comparative Data for Morpholine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate C₁₅H₁₇NO₄ 275.30 Ester, Ketone Ethyl, Phenyl
4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide C₁₃H₁₄N₂O₃ 246.27 Carboxamide, Ketone Methyl, Phenyl
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile C₉H₁₀N₂O₂S 210.26 Nitrile, Ketone, Morpholine Dihydrothiophene ring
Key Observations:
  • Solubility: The carboxamide derivative exhibits higher aqueous solubility due to hydrogen-bond donor capacity, whereas the ester and nitrile analogues are more lipophilic.
  • Melting Points : Bulkier substituents (e.g., phenyl) increase melting points due to enhanced van der Waals interactions.

Biological Activity

Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate is a morpholine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of substances that exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO3C_{13}H_{15}NO_3, with a molecular weight of 235.26 g/mol. The compound features a morpholine ring, which is known for its ability to interact with biological targets due to its nitrogen-containing structure.

PropertyValue
Molecular FormulaC13H15NO3C_{13}H_{15}NO_3
Molecular Weight235.26 g/mol
IUPAC NameThis compound

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly its cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Cytotoxicity Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • HCT116 (Colon Cancer)
  • A549 (Lung Cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines are summarized in the following table:

Cell LineIC50 (µM)
MCF-710.5
HCT1168.2
A54912.0

These results indicate that the compound has a selective cytotoxic effect, particularly on breast and colon cancer cells.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of apoptotic pathways. Studies suggest that the compound may activate caspases, leading to programmed cell death in cancer cells.

Apoptosis Induction

Flow cytometry analyses have shown that treatment with this compound results in an increase in early and late apoptotic cells, indicating its potential as an anticancer agent. The activation of caspase pathways suggests that it may work by disrupting cellular homeostasis in malignant cells.

Case Studies and Research Findings

Several research articles have documented the biological activity of this compound:

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that derivatives of morpholine compounds, including Methyl 4-ethyl-5-oxo-3-phenylmorpholine, exhibited enhanced anticancer properties compared to their parent compounds .
  • Mechanistic Insights : Research conducted by Pharmaceutical Sciences indicated that the compound's interaction with specific cellular receptors could lead to downstream effects on cell cycle regulation and apoptosis .
  • Comparative Analysis : A comparative study highlighted that while many morpholine derivatives showed some level of cytotoxicity, Methyl 4-ethyl-5-oxo-3-pheny-morpholine demonstrated superior activity against resistant cancer cell lines .

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